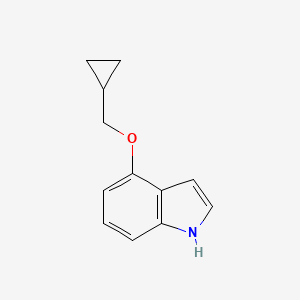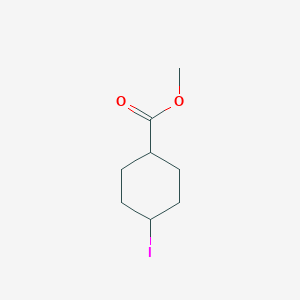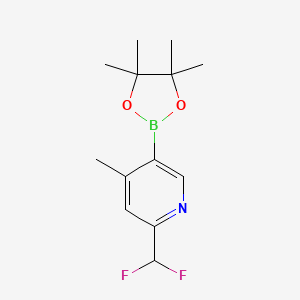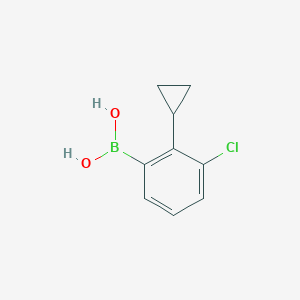
(3-Chloro-2-cyclopropylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-cyclopropylphenyl)boronic acid is an organic compound with the molecular formula C9H10BClO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an organic moiety and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Chloro-2-cyclopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for high throughput and efficient production of boronic acids .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Chloro-2-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(3-Chloro-2-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of (3-Chloro-2-cyclopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- Cyclopropylboronic acid
Comparison: (3-Chloro-2-cyclopropylphenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a chlorine atom on the phenyl ring. This combination imparts distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acids .
Propriétés
Formule moléculaire |
C9H10BClO2 |
|---|---|
Poids moléculaire |
196.44 g/mol |
Nom IUPAC |
(3-chloro-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-8-3-1-2-7(10(12)13)9(8)6-4-5-6/h1-3,6,12-13H,4-5H2 |
Clé InChI |
NWQRXQXMRPLBAB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)Cl)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


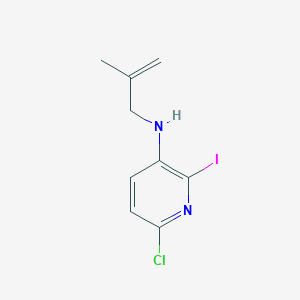
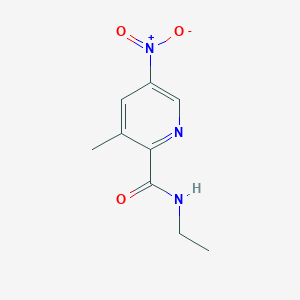
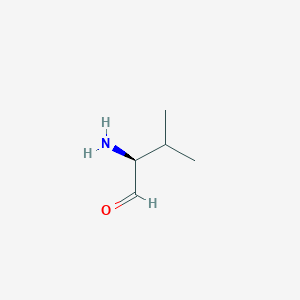
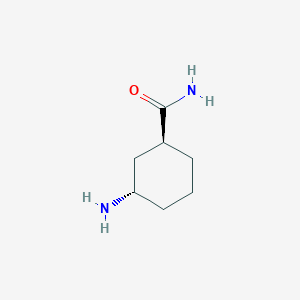
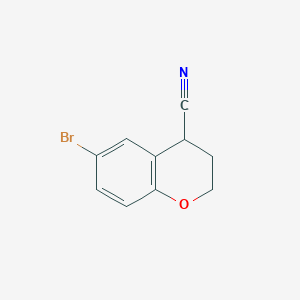
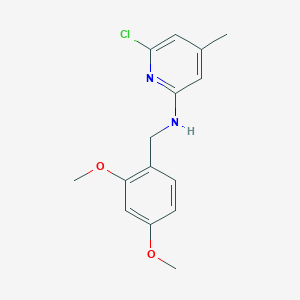

![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
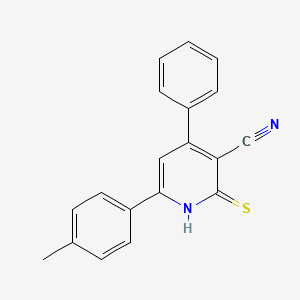
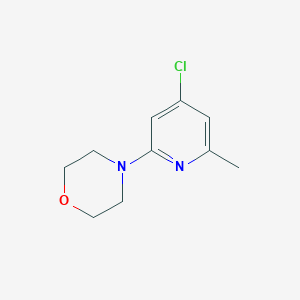
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
